2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl-
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Overview
Description
2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- is a chemical compound with the molecular formula C₉H₈F₂N₂S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- typically involves the reaction of 5,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions. One common method includes the use of methylating agents to introduce the alpha-methyl group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Scientific Research Applications
2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolemethanamine, 5,6-difluoro-: Lacks the alpha-methyl group, resulting in different chemical and biological properties.
2-Benzothiazolemethanamine, 5,6-dichloro-alpha-methyl-: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
2-Benzothiazolemethanamine, 5,6-difluoro-alpha-ethyl-:
Uniqueness
2-Benzothiazolemethanamine, 5,6-difluoro-alpha-methyl- is unique due to the presence of both fluorine atoms and the alpha-methyl group, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8F2N2S |
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Molecular Weight |
214.24 g/mol |
IUPAC Name |
1-(5,6-difluoro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H8F2N2S/c1-4(12)9-13-7-2-5(10)6(11)3-8(7)14-9/h2-4H,12H2,1H3 |
InChI Key |
AXLRHFXPEXMYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC(=C(C=C2S1)F)F)N |
Origin of Product |
United States |
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